Amycolatopsin B's Cytotoxic Selectivity for Cancer Cells Contrasts with Amycolatopsin A's Antimycobacterial Activity
Amycolatopsin B demonstrates a pronounced and selective cytotoxic effect against human cancer cell lines, a profile not shared by its analog Amycolatopsin A. Amycolatopsin B is cytotoxic to NCI-H460 lung carcinoma cells (IC50 = 0.28 µM) and SW620 colon carcinoma cells (IC50 = 0.14 µM) [1]. In contrast, Amycolatopsin A is active against M. bovis (IC50 = 0.4 µM) and M. tuberculosis (IC50 = 4.4 µM) but exhibits a different cytotoxic profile (NCI-H460 IC50 = 1.2 µM; SW620 IC50 = 0.08 µM) [1]. The functional distinction is that Amycolatopsin B is a cytotoxic anticancer agent, while Amycolatopsin A is an antimycobacterial agent with a different pattern of cancer cell line activity.
| Evidence Dimension | Cytotoxicity (IC50) and Antimycobacterial Activity (IC50) |
|---|---|
| Target Compound Data | Amycolatopsin B: NCI-H460 IC50 = 0.28 µM, SW620 IC50 = 0.14 µM. No antimycobacterial activity (IC50 >30 µM against M. bovis and M. tuberculosis). |
| Comparator Or Baseline | Amycolatopsin A: NCI-H460 IC50 = 1.2 µM, SW620 IC50 = 0.08 µM. Antimycobacterial activity: M. bovis IC50 = 0.4 µM, M. tuberculosis IC50 = 4.4 µM. |
| Quantified Difference | Amycolatopsin B is 4.3x more potent against NCI-H460 cells than Amycolatopsin A (0.28 µM vs 1.2 µM), but 1.75x less potent against SW620 cells (0.14 µM vs 0.08 µM). Amycolatopsin B has no antimycobacterial activity (IC50 >30 µM) compared to Amycolatopsin A's potent activity (IC50 = 0.4 µM and 4.4 µM). |
| Conditions | In vitro MTT assay on NCI-H460 (lung) and SW620 (colon) human cancer cell lines; Antimycobacterial assay on M. bovis BCG and M. tuberculosis H37Rv. |
Why This Matters
For cancer research applications, Amycolatopsin B offers a distinct cytotoxic profile with superior potency against the NCI-H460 lung cancer cell line compared to Amycolatopsin A, making it the compound of choice for studies focused on this cancer type.
- [1] Khalil, Z.G., et al. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494. J Antibiot 70, 1097–1103 (2017). View Source
